Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate
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Overview
Description
Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate is a complex organic compound with a molecular formula of C18H16ClN3O4. This compound is known for its unique structure, which includes a chlorobenzoyl group, a thienyl group, and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-amino-2-thienylacetic acid to form an intermediate. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(4-chlorobenzoyl)amino]benzoate
- Methyl 4-[(4-methoxybenzoyl)amino]benzoate
- Methyl 4-[(4-methylbenzoyl)amino]benzoate
Uniqueness
Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Biological Activity
Molecular Formula
- C : 20
- H : 19
- Cl : 1
- N : 3
- O : 4
- S : 1
Molecular Weight
- Approximately 392.84 g/mol
Structural Characteristics
The compound features a thienyl moiety, which is known for enhancing biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
- Antitumor Activity : Preliminary studies suggest that Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate exhibits cytotoxic effects against various cancer cell lines. The thienyl group may contribute to its ability to interact with DNA or inhibit specific kinases involved in cell proliferation.
- Antimicrobial Properties : The presence of the chlorobenzoyl group is linked to enhanced antimicrobial activity. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes such as proteases or kinases, which play critical roles in cancer progression and microbial resistance.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Cytotoxicity against breast and lung cancer cells | |
Antimicrobial | Inhibition of E. coli and S. aureus growth | |
Enzyme Inhibition | Inhibition of specific kinases |
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) assessed the antimicrobial properties of this compound against common pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Properties
Molecular Formula |
C21H17ClN2O4S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
methyl 4-[[1-[(4-chlorobenzoyl)amino]-2-oxo-2-thiophen-2-ylethyl]amino]benzoate |
InChI |
InChI=1S/C21H17ClN2O4S/c1-28-21(27)14-6-10-16(11-7-14)23-19(18(25)17-3-2-12-29-17)24-20(26)13-4-8-15(22)9-5-13/h2-12,19,23H,1H3,(H,24,26) |
InChI Key |
GADXTULPOWVFIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(C(=O)C2=CC=CS2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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